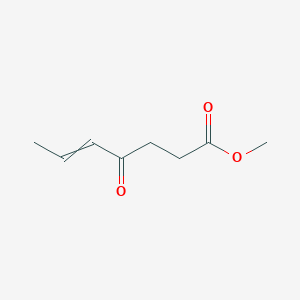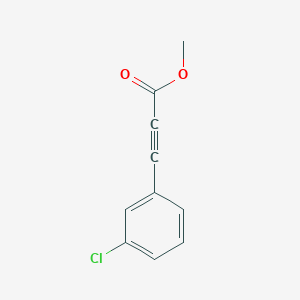
methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate is a chemical compound with a complex structure that includes multiple hydroxyl groups and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate typically involves the use of protected sugar derivatives. One common method involves the use of L-rhamnose as a starting material. The synthesis process includes several steps such as acetylation, bromination, and cyanation, followed by hydrolysis and other reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the keto group can yield a hydroxyl group.
Aplicaciones Científicas De Investigación
Methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. The keto group can also participate in nucleophilic addition reactions, further influencing biological processes .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4S,5S,6R)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: This compound has a similar structure but includes a phenylthio group, which imparts different chemical properties.
Methyl alpha-D-mannoside: Another similar compound, but with different stereochemistry and functional groups.
Uniqueness
Methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups and a keto group. These features make it a versatile compound for various chemical reactions and applications in scientific research.
Propiedades
Fórmula molecular |
C7H12O7 |
|---|---|
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate |
InChI |
InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3/t3-,4-,5-/m0/s1 |
Clave InChI |
KPHIBLNUVRGOGU-YUPRTTJUSA-N |
SMILES isomérico |
COC(=O)C(=O)[C@H]([C@H]([C@H](CO)O)O)O |
SMILES canónico |
COC(=O)C(=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


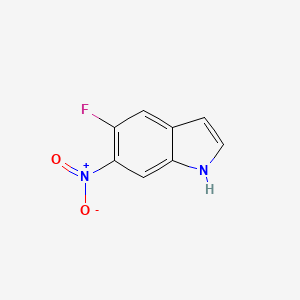


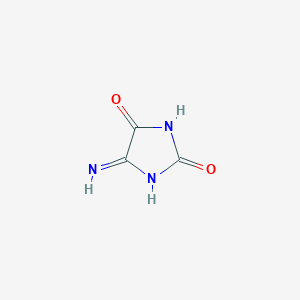
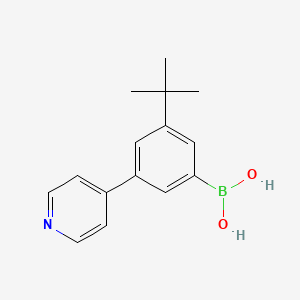

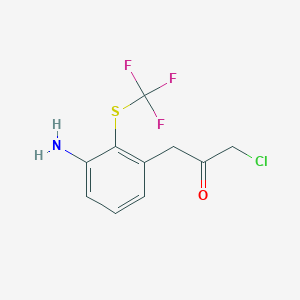
![Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14075109.png)
![Diphenyl[(trifluoromethanesulfonyl)oxy]borane](/img/structure/B14075115.png)
![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide](/img/structure/B14075130.png)

